3-(2-phenylhydrazono)pentane-2,4-dione
Description
3-(2-Phenylhydrazono)pentane-2,4-dione (CAS: 6134-57-2) is a β-diketone derivative with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . It is characterized by a phenylhydrazone group substituted at the 3-position of the pentane-2,4-dione backbone. This compound is synthesized via condensation reactions, such as the reaction of pentane-2,4-dione with phenylhydrazine derivatives in acidic media, yielding a yellow solid with a high purity (98%) and a near-quantitative yield (99.8%) under optimized conditions . Key spectral data includes ¹H-NMR (CDCl₃, 300 MHz): δ 8.87 (s, 1H), 7.80–7.39 (m, 5H aromatic), 2.61 (s, 6H) .
The phenylhydrazone moiety enhances its utility as a precursor for synthesizing heterocycles, such as pyrazoles, thiadiazoles, and coordination complexes . Its stability and reactivity are influenced by intramolecular hydrogen bonding and conjugation between the diketone and hydrazone groups .
Properties
IUPAC Name |
4-hydroxy-3-phenyldiazenylpent-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(14)11(9(2)15)13-12-10-6-4-3-5-7-10/h3-7,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQPZXNYDGBBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Phenyldiazonium Chloride
Aniline serves as the starting material, undergoing diazotization in an acidic medium. In a typical procedure, aniline (1.82 mL, 20 mmol) is dissolved in acetic acid (30 mL) with concentrated hydrochloric acid (12 M, 4.6 mL) at 0°C. Sodium nitrite (1.66 g, 24 mmol) dissolved in water is added dropwise to generate the diazonium salt. The reaction mixture is stirred for 1 hour to ensure complete conversion, with the temperature maintained below 5°C to prevent decomposition.
Coupling with Pentane-2,4-dione
The freshly prepared diazonium salt is then coupled with pentane-2,4-dione (2.60 g, 26 mmol) in a buffered ethanol/water (10:6) solution containing sodium acetate (2.46 g, 30 mmol). The addition of the diazonium salt to the diketone suspension initiates a rapid coupling reaction, yielding a bright yellow precipitate. After stirring for 1 hour, the product is isolated via filtration, washed with ethanol and water, and dried under vacuum. This method achieves a yield of 62% (2.52 g).
Key Reaction Parameters:
-
Temperature: 0–5°C during diazotization to stabilize the diazonium salt.
-
Solvent System: Ethanol/water mixture (10:6) for optimal solubility and reaction kinetics.
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Molar Ratios: 1:1.3 (aniline:pentane-2,4-dione) to ensure complete conversion.
Spectroscopic Characterization
The structural identity of this compound is confirmed through advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (400 MHz, CDCl3):
δ 14.74 (s, 1H, -NH-), 7.49–7.35 (m, 4H, aromatic ortho and meta protons), 7.24–7.15 (m, 1H, aromatic para proton), 2.61 (s, 3H, methyl group), 2.50 (s, 3H, methyl group). -
13C NMR (101 MHz, CDCl3):
δ 197.97 (C=O), 197.16 (C=O), 141.53 (aromatic carbons), 133.22, 129.68, 125.92, 116.28 (hydrazone carbons), 31.71 and 26.67 (methyl carbons).
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 227.0798 [M+Na]+, consistent with the calculated mass of 227.0791 for C11H12N2O2Na.
Alternative Synthetic Routes
While the diazonium salt method dominates the literature, minor variations exist in solvent choice and workup procedures:
Solvent Optimization
Replacing ethanol with acetonitrile (ACN) in the coupling step has been explored to enhance reaction rates, though this may require additional purification steps.
Acid Catalysis
Some protocols substitute hydrochloric acid with sulfuric acid to accelerate diazotization, though this increases the risk of side reactions such as sulfonation.
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, unreacted pentane-2,4-dione, is removed during the ethanol/water wash step.
Chemical Reactions Analysis
Cyclocondensation Reactions
This compound serves as a precursor for synthesizing nitrogen-containing heterocycles:
Pyrazole Formation
Reaction with hydrazine derivatives yields pyrazole cores:
text3-(2-phenylhydrazono)pentane-2,4-dione + hydrazine hydrate → 3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole (AAP)
Conditions : Ethanol, reflux, 1 hour .
Key Data :
Metal Complexation
The compound acts as a bidentate ligand, coordinating via nitrogen (hydrazone) and oxygen (diketone) atoms:
| Metal Ion | Coordination Geometry | Biological Activity | Reference |
|---|---|---|---|
| Cu(II) | Square planar | Antibacterial | |
| Fe(III) | Octahedral | Antifungal | |
| Co(II) | Tetrahedral | Cytotoxic |
Key Findings :
-
Cu(II) complexes show MIC values of 6.25 µg/mL against Staphylococcus aureus .
-
Fe(III) complexes inhibit Candida albicans at 12.5 µg/mL.
Azo Coupling Reactions
Forms azo derivatives with diazonium salts, enhancing biological activity:
textThis compound + ArN₂⁺ → 3-(substituted-phenylazo)pentane-2,4-dione
Conditions : Ethanol, 0–5°C, sodium acetate buffer .
Antibacterial Performance of Azo Derivatives
| Compound | R Group | MIC (µg/mL) vs E. coli |
|---|---|---|
| DSP-1 | 2-methyl | 25 |
| DSP-2 | 3-methyl | 12.5 |
| DSP-6 | 4-nitro | 6.25 |
Nucleophilic Additions
The diketone moiety undergoes nucleophilic attacks:
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With amines : Forms Schiff bases used in Mannich reactions to create antimicrobial pyrazolone derivatives .
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With Grignard reagents : Generates tertiary alcohols, though yields are moderate (40–55%).
Biological Interactions
Derivatives exhibit notable pharmacological effects:
| Derivative Class | Activity | Mechanism |
|---|---|---|
| Pyrazolone-Mannich bases | Antitubercular (IC₅₀: 8 µM) | Mycobacterial enzyme inhibition |
| Azo-pyridines | Cytotoxic (EC₅₀: 2.1 µM vs DLA cells) | DNA intercalation |
Thermal and Photochemical Reactions
Scientific Research Applications
Medicinal Chemistry
The compound exhibits notable biological activities, making it a subject of interest in medicinal chemistry. Research has indicated that derivatives of hydrazones, including 3-(2-phenylhydrazono)pentane-2,4-dione, possess antitumor and antimicrobial properties. The presence of the phenyl group enhances its interaction with biological targets.
Antimicrobial Activity
A study evaluated the antibacterial properties of various derivatives of this compound against strains such as Escherichia coli and Bacillus subtilis. The disk diffusion method was employed to measure the zone of inhibition, revealing significant antibacterial activity in certain derivatives (see Table 1).
| Compound ID | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| DSP-A | 15 | E. coli |
| DSP-B | 12 | B. subtilis |
| DSP-C | 18 | E. coli |
Synthesis and Reactions
The synthesis of this compound typically involves the reaction of pentane-2,4-dione with phenylhydrazine under acidic conditions. This reaction forms the hydrazone linkage efficiently.
Reaction Mechanism
The reaction proceeds through the formation of an intermediate hydrazone which can undergo further transformations such as condensation with aldehydes or ketones to yield complex molecules. For example:
Material Science Applications
Research has explored the potential of this compound in materials science, particularly in the formation of metallogels and coordination complexes. The compound can react with metal ions to form stable complexes that exhibit unique properties.
Metallogel Formation
A recent study demonstrated that upon interaction with metal ions under visible light irradiation, metallogels could be formed from solutions containing this compound. These materials show promise for applications in drug delivery systems and sensors.
Case Study 1: Antitumor Activity
In a controlled experiment, derivatives of this compound were tested for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation compared to control groups.
Case Study 2: Coordination Chemistry
Another study focused on synthesizing mixed ligand complexes using this compound and various amino compounds. The resulting complexes exhibited enhanced stability and biological activity compared to their individual components.
Mechanism of Action
The mechanism of action of 3-(2-phenylhydrazono)pentane-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pentane-2,4-dione (Acetylacetone)
- Structure : CH₃COCH₂COCH₃.
- Key Differences: Exists predominantly in the enol form (92%) due to keto-enol tautomerism, whereas the phenylhydrazone derivative is locked in the keto form, eliminating tautomeric equilibria . Lacks the phenylhydrazone group, making it less reactive in cyclocondensation reactions. Acetylacetone is primarily used in coordination chemistry and as a ligand for metal ions . Lower molecular weight (100.12 g/mol) and simpler synthesis compared to the phenylhydrazone derivative.
3-(4-p-Tolylthio)pentane-2,4-dione (3g)
- Structure : Contains a p-tolylthio substituent at the 3-position.
- Key Differences :
- Synthesized via radical thiolation of pentane-2,4-dione, yielding a yellow liquid with a moderate yield (58%) .
- The thioether group enhances electrophilicity at the α-carbon, enabling unique reactivity in nucleophilic substitutions.
- ¹H-NMR (CDCl₃, 400 MHz): δ 2.31 (s, 3H), 2.34 (s, 6H), 6.99–7.10 (m, 4H aromatic) .
3-(Dodecylthio)pentane-2,4-dione (3w)
- Structure : Features a long-chain dodecylthio group.
- Key Differences: Exhibits improved solubility in nonpolar solvents due to the hydrophobic dodecyl chain, with a high yield (92%) . Used in surfactant-mediated reactions, contrasting with the phenylhydrazone derivative’s role in heterocycle synthesis.
Schiff Bases Derived from 3-(2-Benzothiazolylhydrazinylidene)pentane-2,4-dione
- Structure : Benzothiazole-substituted hydrazone derivatives.
- Key Differences :
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
- Structure : Contains a dithiane ring fused to the diketone.
- Chemoselective for aldehyde and ketone protection, highlighting substituent-driven reactivity differences .
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(2-phenylhydrazono)pentane-2,4-dione, and what purity assessment techniques are critical?
- Methodology : Synthesis can be achieved via condensation of phenylhydrazine with pentane-2,4-dione under reflux in ethanol . Purification via column chromatography (using silica gel and solvent mixtures like Et₂O/light petroleum) is effective for isolating the target compound . Purity assessment should include elemental analysis, NMR (to confirm enol tautomers and substituent positions), and IR spectroscopy (to detect functional groups like N₃ or hydrazone linkages) .
Q. What spectroscopic techniques are essential for characterizing the tautomeric forms of this compound?
- Methodology :
- ¹H/¹³C NMR : Identifies enol tautomers through chemical shifts (e.g., δ ~16 ppm for enolic OH in NMR) and substituent effects on the phenyl ring .
- IR Spectroscopy : Detects N–H stretches (~3200 cm⁻¹) and C=O vibrations (~1650–1700 cm⁻¹) to differentiate keto-enol forms .
- Thermodynamic Data : Use computational methods (e.g., Joback/Crippen) to predict logP, solubility, and boiling points, which correlate with tautomer stability .
Q. What safety protocols are necessary when handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .
- Storage : Keep in tightly sealed containers away from oxidizing agents (e.g., peroxides) and strong bases to prevent reactive decomposition .
Advanced Research Questions
Q. How does the hydrazone moiety influence the coordination chemistry of this compound with transition metals, and what catalytic applications exist?
- Mechanistic Insight : The hydrazone group acts as a bidentate ligand, coordinating via the azo nitrogen and carbonyl oxygen. Copper(II) complexes of similar ligands exhibit catalytic activity in cyclohexane oxidation (turnover numbers up to 1.2 × 10³) .
- Applications : These complexes are promising for C–H activation in alkane functionalization. Optimize catalytic efficiency by modifying phenyl substituents (e.g., electron-withdrawing groups enhance metal center electrophilicity) .
Q. How can molecular docking studies predict the interaction of this compound with CYP450 enzymes, and what implications does this have for drug metabolism?
- Methodology : Use software like AutoDock Vina to model ligand-enzyme binding. Focus on CYP3A4 due to its role in metabolizing ~50% of drugs. Docking studies reveal binding affinity to heme domains, which correlates with inhibition potential .
- Implications : High affinity for CYP3A4 suggests the compound may interfere with drug metabolism, necessitating in vitro assays (e.g., cytochrome P450 inhibition kits) for preclinical validation .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Approach :
- Standardize Assays : Compare IC₅₀ values under consistent conditions (e.g., cell lines, exposure times).
- Structural Analysis : Use X-ray crystallography (as in ) to confirm substituent positions, which may alter bioactivity.
- Meta-Analysis : Cross-reference datasets from multiple studies to identify outliers caused by impurities or assay variability .
Q. How does modifying the phenylhydrazone substituent affect the photophysical properties of this compound complexes?
- Experimental Design : Introduce electron-donating (e.g., –OCH₃) or withdrawing (e.g., –NO₂) groups on the phenyl ring. Measure UV-Vis absorption shifts: electron-rich substituents typically red-shift λmax due to enhanced conjugation .
- Applications : Tuning substituents enables design of sensors or catalysts with tailored light absorption/emission profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
